8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
Pyrimidine derivatives, including compounds structurally related to 8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. For instance, research has shown that new pyrimidine derivatives exhibit significant inhibitory effects on the corrosion of mild steel in acidic solutions. These studies utilize various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds. The adsorption of these inhibitors on metal surfaces typically follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption process (Yadav et al., 2015).
Anticancer Activity
Some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their anticancer activity. The effect of these newly synthesized compounds was tested at the National Cancer Institute (NCI) in the USA, with some compounds exhibiting potent antitumor activities. Specifically, derivatives such as pyrido[2,3-d][1,3]oxazin and various amino and hydroxy derivatives have shown high activity against cancer cells, indicating their potential as therapeutic agents (Elgohary & El-Arab, 2013).
Inhibition of EGFR Kinase
The synthesis and EGFR kinase inhibition activity of pyrido[2,3-d]pyrimidin-7(8H)-ones have been explored, highlighting their potential as therapeutic agents in cancer treatment. A tandem Michael addition-cyclization synthesis approach was used to obtain 5-methoxy and 5-anilinopyrido[2,3-d]pyrimidin-7(8H)-ones, which were found to be submicromolar inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This activity suggests their utility in targeting EGFR-mediated pathways in cancer (Boros et al., 2004).
Green Synthesis and Antimicrobial Activity
Research into eco-friendly synthesis methods for pyridopyrimidinone derivatives has also been conducted. These methods aim to develop compounds with potential antimicrobial activities, leveraging green chemistry principles to minimize environmental impact. Such studies contribute to the discovery of new antimicrobial agents that can be synthesized in a more sustainable manner (Abdallah et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with its targets, CDK4 and CDK6, by binding to them and inhibiting their activity . This inhibition results in the degradation of CDK4 and CDK6, which is dose-dependent and reaches maximum degradation at 0.25uM in Jurkat cells .
Biochemical Pathways
The inhibition of CDK4 and CDK6 by this compound affects the cell cycle regulation pathway . The downstream effects include the halt of cell cycle progression from the G1 phase to the S phase, leading to cell cycle arrest .
Pharmacokinetics
Its potency in inhibiting cdk4 and cdk6 suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of CDK4 and CDK6, cell cycle arrest, and potentially the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
8-Butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one has been found to interact with CDK4/cyclin D1 and CDK6/cyclin D1 . These interactions are crucial in the regulation of cell cycle progression . The nature of these interactions involves protein degradation by recruiting Cereblon .
Cellular Effects
In cellular processes, this compound has been observed to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells . It also selectively degrades CDK4 and CDK6 in Molt4 cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action involves protein degradation by recruiting Cereblon .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .
Properties
IUPAC Name |
8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-7-15-10(16)6-5-9-11(15)13-8-14-12(9)17-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUHPLXUCAVINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC2=C1N=CN=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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